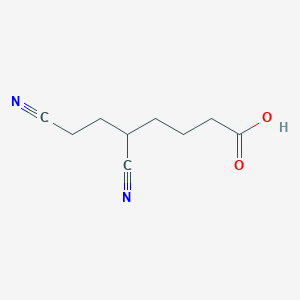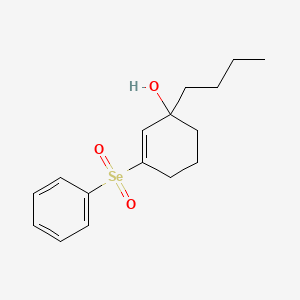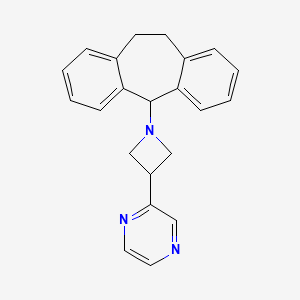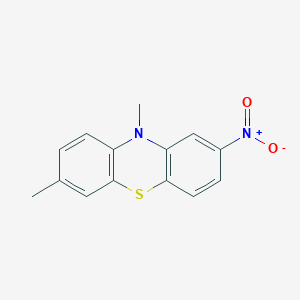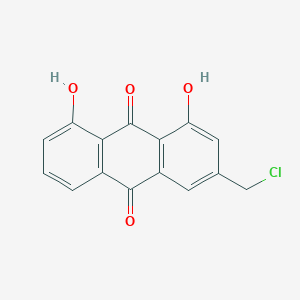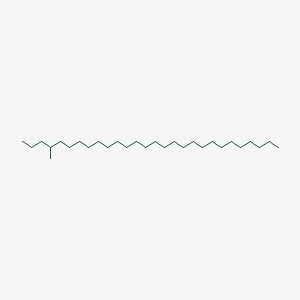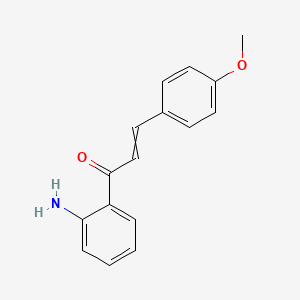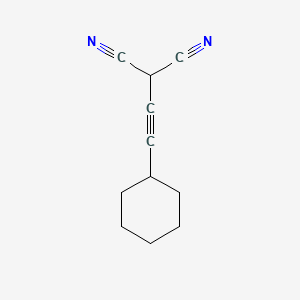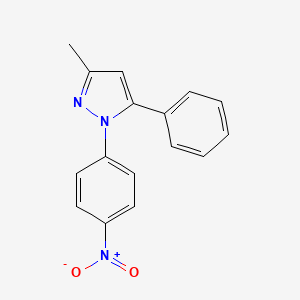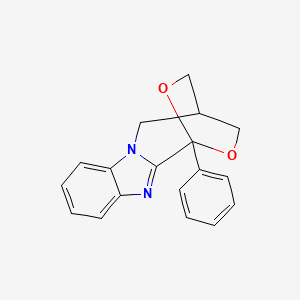
N-(4-(1-Ethoxy-2,2,2-trifluoroethyl)phenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-(1-Ethoxy-2,2,2-trifluoroethyl)phenyl)acetamide: is a synthetic organic compound characterized by the presence of an ethoxy group, a trifluoromethyl group, and an acetamide moiety attached to a phenyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-(1-Ethoxy-2,2,2-trifluoroethyl)phenyl)acetamide typically involves the reaction of 4-(1-ethoxy-2,2,2-trifluoroethyl)aniline with acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Starting Material: 4-(1-Ethoxy-2,2,2-trifluoroethyl)aniline
Reagent: Acetic anhydride
Conditions: The reaction is typically conducted in the presence of a base, such as pyridine, at room temperature.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions: N-(4-(1-Ethoxy-2,2,2-trifluoroethyl)phenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the molecule.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, nitration would yield nitro derivatives, while bromination would produce bromo derivatives.
Applications De Recherche Scientifique
Chemistry: In chemistry, N-(4-(1-Ethoxy-2,2,2-trifluoroethyl)phenyl)acetamide is used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a valuable intermediate in organic synthesis.
Biology and Medicine: The compound’s potential biological activity is of interest in medicinal chemistry. It may be explored for its pharmacological properties, including its potential as a drug candidate for various therapeutic applications.
Industry: In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mécanisme D'action
The mechanism of action of N-(4-(1-Ethoxy-2,2,2-trifluoroethyl)phenyl)acetamide involves its interaction with molecular targets in biological systems. The ethoxy and trifluoromethyl groups may influence the compound’s binding affinity and selectivity for specific enzymes or receptors. The acetamide moiety can participate in hydrogen bonding and other interactions that contribute to the compound’s overall activity.
Comparaison Avec Des Composés Similaires
- N-(2,2,2-Trifluoroethyl)acetamide
- N-(1,1-Bis(4-fluorophenyl)-2,2,2-trifluoroethyl)acetamide
- N-(1,1-Diphenyl-2,2,2-trifluoroethyl)acetamide
Comparison: N-(4-(1-Ethoxy-2,2,2-trifluoroethyl)phenyl)acetamide is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. Compared to other trifluoroethyl derivatives, this compound may exhibit different pharmacokinetic and pharmacodynamic properties, making it a distinct candidate for various applications.
Propriétés
Numéro CAS |
74696-85-8 |
|---|---|
Formule moléculaire |
C12H14F3NO2 |
Poids moléculaire |
261.24 g/mol |
Nom IUPAC |
N-[4-(1-ethoxy-2,2,2-trifluoroethyl)phenyl]acetamide |
InChI |
InChI=1S/C12H14F3NO2/c1-3-18-11(12(13,14)15)9-4-6-10(7-5-9)16-8(2)17/h4-7,11H,3H2,1-2H3,(H,16,17) |
Clé InChI |
RUQDTKUEPQQANL-UHFFFAOYSA-N |
SMILES canonique |
CCOC(C1=CC=C(C=C1)NC(=O)C)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





